2-Bromo-3-(3-chloropropyl)fluorobenzene
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Overview
Description
2-Bromo-3-(3-chloropropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It consists of a benzene ring substituted with bromine, fluorine, and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-chloropropyl)fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-(3-chloropropyl)fluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination and other subsequent reactions . This method offers advantages like reduced side reactions, improved stability, and energy savings, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-chloropropyl)fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
2-Bromo-3-(3-chloropropyl)fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloropropyl)fluorobenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobromobenzene
- 1-Bromo-3-chloro-2-fluorobenzene
- 2-Bromo-3-fluorobenzotrifluoride
Uniqueness
2-Bromo-3-(3-chloropropyl)fluorobenzene is unique due to the presence of the 3-chloropropyl group, which imparts distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
2-bromo-1-(3-chloropropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-9-7(4-2-6-11)3-1-5-8(9)12/h1,3,5H,2,4,6H2 |
InChI Key |
BVOIWGJQIFFEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCCl |
Origin of Product |
United States |
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